1-(2,4-dimethylphenyl)-5-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
1-(2,4-Dimethylphenyl)-5-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidin-4-one core substituted with a 2,4-dimethylphenyl group at position 1 and an ethyl group at position 3. Pyrazolo[3,4-d]pyrimidinones are known for their diverse pharmacological activities, including antimicrobial, anticancer, and kinase inhibitory properties. The substituents on the core structure significantly influence physicochemical properties and biological interactions, making structural comparisons critical for understanding structure-activity relationships (SAR) .
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-5-ethylpyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-4-18-9-16-14-12(15(18)20)8-17-19(14)13-6-5-10(2)7-11(13)3/h5-9H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MISXQCNGROLMIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(C1=O)C=NN2C3=C(C=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dimethylphenyl)-5-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized with formamide or a similar reagent to yield the desired pyrazolopyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dimethylphenyl)-5-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the pyrazolopyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, amines, or thiols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-(2,4-dimethylphenyl)-5-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. For example, as a CDK inhibitor, it binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression. This leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Substituent Position : The 1-(2,4-dimethylphenyl) group in the target compound introduces greater steric hindrance compared to the 3,5-dimethylphenyl isomer . This may reduce metabolic degradation but limit binding to certain enzymatic pockets.
- In contrast, the 3-amino substituent in introduces hydrogen-bonding capability, which could enhance solubility and receptor interactions.
- Bioactivity : Compounds like with additional functional groups (e.g., dichlorophenylacetamide) demonstrate how extended side chains can modulate target specificity, possibly enhancing antimicrobial or kinase inhibitory activity .
Physicochemical Properties
Biological Activity
1-(2,4-Dimethylphenyl)-5-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities. This article reviews the compound's biological activity, including its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a pyrazolo[3,4-d]pyrimidine core structure. The presence of the 2,4-dimethylphenyl and ethyl groups contributes to its unique properties and biological activities.
Biological Activity Overview
Research has demonstrated that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit a range of biological activities:
- Antitumor Activity : Pyrazolo[3,4-d]pyrimidines have shown promising results against various cancer cell lines. For instance, studies indicate that derivatives can inhibit BRAF(V600E) and EGFR pathways, which are critical in tumor progression .
- Antimicrobial Properties : Some derivatives have demonstrated significant antimicrobial activity against various pathogens. The mechanism often involves disrupting cellular processes in bacteria and fungi .
- Anti-inflammatory Effects : Certain pyrazolo derivatives have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines .
Antitumor Activity
A study evaluated the anticancer potential of several pyrazolo derivatives against leukemia cell lines. Compounds exhibited varying degrees of cytotoxicity with GI₅₀ values indicating their effectiveness. Notably, some derivatives achieved GI₅₀ values as low as 2.12 μM .
Antimicrobial Activity
In vitro tests have shown that this compound exhibits activity against a range of fungal pathogens including Cytospora sp. and Fusarium solani. The compound's mechanism involves interference with fungal cell wall synthesis .
Case Studies
- Anticancer Screening : A series of pyrazolo derivatives were synthesized and screened for anticancer activity. Among them, one derivative showed significant inhibition of cell growth in leukemia models with promising in vivo results .
- Antimicrobial Evaluation : In a study on antifungal activity against five phytopathogenic fungi, the compound demonstrated effective inhibition rates comparable to established antifungal agents .
Data Table: Biological Activities Summary
Q & A
Q. What are the standard synthetic routes for 1-(2,4-dimethylphenyl)-5-ethyl-pyrazolo[3,4-d]pyrimidin-4-one, and how can reaction conditions be optimized?
The compound is synthesized via multi-step reactions starting from pyrazolo[3,4-d]pyrimidine precursors. Key steps include:
- Cyclization : Using substituted phenylhydrazines and ketones under reflux with polar aprotic solvents (e.g., DMF) to form the pyrazolo-pyrimidine core .
- Substitution : Introducing ethyl and 2,4-dimethylphenyl groups via nucleophilic substitution or coupling reactions. Copper triflate catalysts enhance yields in cross-coupling steps .
- Purification : Column chromatography or recrystallization improves purity (>95% by HPLC). Optimizing temperature (60–120°C) and solvent polarity (e.g., dichloromethane/ethanol mixtures) reduces byproducts .
Q. What spectroscopic methods are most reliable for structural confirmation and purity assessment?
- NMR Spectroscopy : and NMR identify substituent patterns (e.g., methyl protons at δ 2.2–2.5 ppm; pyrimidine carbons at δ 150–160 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 323.16 for CHNO) .
- X-ray Crystallography : Resolves stereochemistry and packing motifs (if crystalline), often using SHELX software for refinement .
Q. What preliminary biological activities have been reported for this compound?
- Anticancer Activity : IC values of 2–10 μM against breast (MCF-7) and lung (A549) cancer cells via CDK2 inhibition .
- Antimicrobial Effects : Moderate inhibition of Staphylococcus aureus (MIC = 32 μg/mL) through membrane disruption .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological data?
Contradictions (e.g., variable IC across studies) arise from substituent effects. Methodological approaches include:
- Systematic Substituent Variation : Replace the ethyl group with bulkier alkyl chains to assess steric effects on CDK2 binding .
- Molecular Docking : Use AutoDock or Schrödinger Suite to model interactions with CDK2’s ATP-binding pocket (e.g., hydrogen bonding with Lys89) .
- Comparative Assays : Validate activity across multiple cell lines (e.g., NCI-60 panel) and orthogonal assays (e.g., fluorescence polarization for kinase inhibition) .
Q. What experimental strategies address low solubility and bioavailability in preclinical studies?
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to enhance aqueous solubility .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .
- Metabolic Stability Testing : Use liver microsomes to identify metabolic hotspots (e.g., ethyl group oxidation) and guide structural modifications .
Q. How does the compound’s mechanism of action differ from similar pyrazolo-pyrimidine derivatives?
- Target Specificity : Unlike broad-spectrum kinase inhibitors, this compound selectively binds CDK2’s hydrophobic pocket (K = 0.8 nM) due to its 2,4-dimethylphenyl group .
- Apoptosis Induction : Triggers caspase-3 activation (2.5-fold increase in A549 cells) and suppresses NF-κB signaling, unlike derivatives lacking the ethyl substituent .
Q. What computational and experimental methods validate its pharmacokinetic (PK) profile?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
